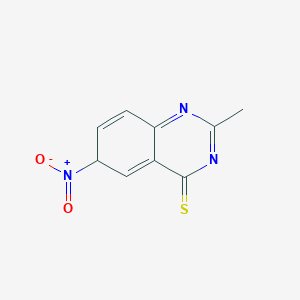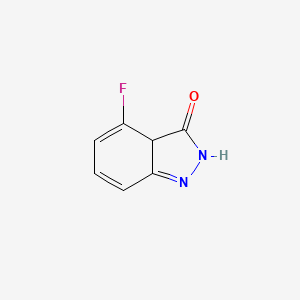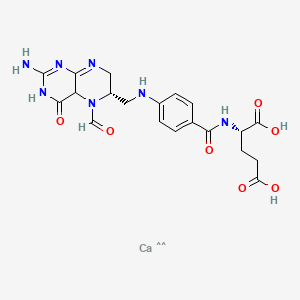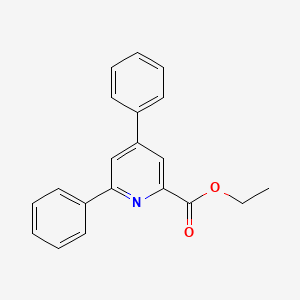
2-methyl-6-nitro-6H-quinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-nitro-6H-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-6H-quinazoline-4-thione typically involves the reaction of 2-aminobenzonitrile with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative. The reaction conditions often include the use of a strong base such as potassium hydroxide or sodium hydroxide, and the reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-methyl-6-nitro-6H-quinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thione sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-methyl-6-nitro-6H-quinazoline-4-thione is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the thione moiety may interact with metal ions or enzymes, influencing their activity and leading to biological effects.
相似化合物的比较
Similar Compounds
2-methyl-4H-quinazolin-4-one: Lacks the nitro and thione groups, leading to different chemical reactivity and biological activity.
6-nitroquinazoline:
2-methyl-6-nitroquinazoline: Similar but lacks the thione group, influencing its reactivity and biological effects.
Uniqueness
2-methyl-6-nitro-6H-quinazoline-4-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H7N3O2S |
|---|---|
分子量 |
221.24 g/mol |
IUPAC 名称 |
2-methyl-6-nitro-6H-quinazoline-4-thione |
InChI |
InChI=1S/C9H7N3O2S/c1-5-10-8-3-2-6(12(13)14)4-7(8)9(15)11-5/h2-4,6H,1H3 |
InChI 键 |
YSYIXMXMNMERPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=S)C2=CC(C=CC2=N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)







![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)





